1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a carboxylic acid functional group attached to a cyclopropane ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of approximately 190.24 g/mol. This compound features a unique structure that includes a dimethyl-substituted phenyl group, which contributes to its chemical properties and potential biological activities. The compound has been assigned the CAS number 923233-31-2 and exhibits a density of approximately 1.184 g/cm³ at 20 °C .
The chemical reactivity of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:
These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.
Research into the biological activity of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is limited, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of cyclopropane carboxylic acids have been explored for their anti-inflammatory and analgesic effects. The dimethylphenyl moiety may enhance interactions with biological targets, potentially leading to unique therapeutic effects.
The synthesis of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods:
These methods emphasize the compound's synthetic accessibility and potential for modification.
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has potential applications in various fields:
Interaction studies involving 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid are crucial for understanding its pharmacodynamics. Research typically focuses on:
Such studies are essential for elucidating the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Structural Features |
---|---|---|
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | 124276-95-5 | Bromine substitution enhances electrophilicity |
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | 16728-01-1 | Methoxy group may influence solubility and reactivity |
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid | 126822-37-5 | Amino group introduces basicity |
2-(Fluoromethyl)cyclopropane-1-carboxylic acid | 1314960-53-6 | Fluorine substitution affects electronic properties |
The uniqueness of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid lies in its specific dimethyl substitution pattern on the phenyl ring, which may confer distinct biological activities compared to other derivatives.